beta-Caryophyllene alcohol

Catalog No.
S581484
CAS No.
472-97-9
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Caryophyllene alcohol

CAS Number

472-97-9

Product Name

beta-Caryophyllene alcohol

IUPAC Name

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1

InChI Key

FUQAYSQLAOJBBC-PAPYEOQZSA-N

SMILES

CC1(CC2C1CCC3(CCCC2(C3)O)C)C

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

4,4,8-trimethyltricyclo(6.3.1.02,5)dodecan-1-ol, beta-caryophyllene alcohol, caryolan-1-ol

Canonical SMILES

CC1(CC2C1CCC3(CCCC2(C3)O)C)C

Isomeric SMILES

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O

The exact mass of the compound beta-Caryophyllene alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-Caryophyllene alcohol is a naturally occurring sesquiterpene alcohol, derived from the essential oils of various plants, particularly those in the family of Asteraceae. Its chemical structure is characterized by a bicyclic framework, specifically a tricyclo[6.3.1.0^2,5]dodecan-1-ol structure, which contributes to its unique properties and biological activities. The compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory and analgesic effects, as well as its role as a cannabinoid receptor agonist.

Involving its precursor, beta-caryophyllene. One notable method involves the isomerization of beta-caryophyllene in the presence of sulfuric acid, which facilitates the transformation into beta-caryophyllene alcohol via rearrangement and hydration processes. The process typically occurs at elevated temperatures (110-120°C) under reduced pressure (6 mmHg), followed by rectification to isolate the desired product .

The

Beta-Caryophyllene alcohol exhibits significant biological activity, particularly through its interaction with cannabinoid receptors. It is recognized for its ability to activate cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells. This activation has been linked to various health benefits, including:

  • Anti-inflammatory effects: Studies have shown that beta-caryophyllene alcohol can reduce inflammation in models of alcoholic steatohepatitis by modulating immune responses and reducing pro-inflammatory cytokine production .
  • Hepatoprotective properties: It has demonstrated protective effects against liver injury induced by chronic alcohol consumption, influencing metabolic pathways and reducing oxidative stress .
  • Reduction of alcohol intake: Research indicates that beta-caryophyllene alcohol may decrease voluntary alcohol consumption and attenuate ethanol-induced reward behaviors in animal models .

The synthesis of beta-caryophyllene alcohol primarily involves:

  • Isomerization: Heating beta-caryophyllene with sulfuric acid catalyst.
  • Rectification: Distillation to separate and purify the compound from other sesquiterpenes.
  • Recrystallization: Further purification steps to enhance product quality.

Beta-Caryophyllene alcohol has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is being explored for potential therapeutic uses in treating conditions like chronic pain and liver diseases.
  • Food Industry: As an FDA-approved food additive, it is used for flavoring and fragrance purposes due to its pleasant aroma.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing inflammation and promoting skin health.

Studies have highlighted the interactions of beta-caryophyllene alcohol with cannabinoid receptors, particularly CB2 receptors. These interactions have been shown to mediate several physiological effects, including:

  • Modulation of pain perception
  • Reduction of inflammation
  • Influence on alcohol consumption behaviors

The pharmacological potential of beta-caryophyllene alcohol suggests that it could serve as a novel therapeutic agent for managing pain and addiction-related disorders .

Beta-Caryophyllene alcohol shares structural similarities with several other compounds within the sesquiterpene family. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Beta-CaryophylleneSesquiterpeneCannabinoid receptor agonist; anti-inflammatory
Caryophyllene oxideSesquiterpene oxidePotent anti-inflammatory; modulates ethanol effects
Alpha-CaryophylleneSesquiterpeneSimilar structure but different receptor interactions
Caryolan-1-olSesquiterpene alcoholExhibits similar biological activities

Uniqueness of Beta-Caryophyllene Alcohol

Beta-Caryophyllene alcohol is unique due to its specific activation of CB2 receptors without psychoactive effects, distinguishing it from other cannabinoids. Its dual role as both a flavoring agent and a potential therapeutic compound further enhances its significance in both food science and pharmacology.

Beta-Caryophyllene alcohol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O, characterized by a complex tricyclic structure [1] [2]. This compound has a molecular weight of 222.37 g/mol and is identified by the CAS registry number 472-97-9 [3] [4]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol, which describes its structural arrangement [5] [6].
The molecular structure of beta-Caryophyllene alcohol features a distinctive tricyclic framework consisting of two six-membered rings and one four-membered ring, creating a unique three-dimensional conformation [7] [8]. This tricyclic skeleton, specifically the tricyclo[6.3.1.0²,⁵]dodecane framework, provides structural rigidity and influences the compound's physical and chemical properties [9] [10].

The primary functional group in beta-Caryophyllene alcohol is a tertiary alcohol group, where a hydroxyl (-OH) group is attached to a tertiary carbon atom (R₃C-OH) [11] . This tertiary alcohol functionality contributes significantly to the compound's hydrogen bonding capabilities and influences its solubility characteristics [13] [14]. Additionally, the molecule contains three methyl groups positioned at carbon positions 4,4,8, which contribute to its hydrophobicity and affect its interactions with biological systems [15] [16].

Table 1: Physical and Chemical Properties of beta-Caryophyllene alcohol [17] [18] [19]

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
CAS Number472-97-9
IUPAC Name4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol
Melting Point93-96 °C
Boiling Point287-297 °C at 760 mmHg
Physical AppearanceWhite crystalline solid
SolubilityPractically insoluble in water, soluble in ethanol
LogP (o/w)4.81
Vapor Pressure0.001950 mm/Hg at 25 °C
Flash Point254 °F (123.6 °C)

The functional groups present in beta-Caryophyllene alcohol play crucial roles in determining its chemical reactivity and physical properties [20] [21]. The tertiary alcohol group can participate in hydrogen bonding, which affects its solubility in polar solvents, while the overall hydrophobic nature of the molecule, contributed by the carbon skeleton and methyl groups, makes it practically insoluble in water but soluble in organic solvents like ethanol [22] [23].

Table 2: Functional Groups in beta-Caryophyllene alcohol [24] [25]

Functional GroupDescriptionSignificance
Tertiary AlcoholHydroxyl (-OH) group attached to a tertiary carbon atom (R₃C-OH)Contributes to hydrogen bonding capability and solubility properties
Cyclic StructureContains three rings: two six-membered rings and one four-membered ringProvides structural rigidity and specific three-dimensional conformation
Methyl GroupsThree methyl groups (CH₃) at positions 4,4,8Contributes to hydrophobicity and affects interactions with biological systems
Tricyclic FrameworkTricyclo[6.3.1.0²,⁵]dodecane skeleton with specific stereochemistryUnique spatial arrangement affects physical properties and reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into the structural arrangement of beta-Caryophyllene alcohol, confirming the positions of the functional groups and the overall molecular framework [26] [27]. Mass spectrometry data further supports the molecular formula and structural assignments, with characteristic fragmentation patterns that align with the proposed structure [28] [29].

Stereoisomerism and Enantiomeric Forms

Beta-Caryophyllene alcohol exhibits complex stereochemistry due to the presence of four stereogenic centers within its molecular structure [30] [31]. These four stereocenters theoretically allow for 2⁴ = 16 possible stereoisomers, although not all of these isomers occur naturally or have been synthesized [32]. The naturally occurring form of beta-Caryophyllene alcohol predominantly exists in the (1R,2S,5R,8S) configuration, which is often denoted in the literature using the notation [1R-(1α,2α,5β,8β)].

The stereochemical configuration of beta-Caryophyllene alcohol significantly influences its three-dimensional structure and, consequently, its physical properties and potential biological activities [33] [34]. The specific arrangement of atoms in space creates a unique molecular shape that determines how the molecule interacts with other compounds and biological receptors [35] [36].

Table 3: Stereochemistry of beta-Caryophyllene alcohol [37] [38]

AspectDescription
Number of Stereocenters4 stereocenters
Stereochemical Configuration(1R,2S,5R,8S) configuration
Stereochemical Notation[1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol
Enantiomeric FormsMultiple enantiomers possible with 4 stereocenters (2⁴ = 16 possible stereoisomers)
Stereochemical SignificanceStereochemistry affects biological activity and physical properties

The absolute stereochemistry of beta-Caryophyllene alcohol has been determined through various analytical techniques, including X-ray crystallography and advanced NMR methods [39] [40]. These studies have confirmed the spatial arrangement of atoms and the specific configuration at each stereogenic center [41] [42]. The stereochemical complexity of beta-Caryophyllene alcohol contributes to its unique properties and distinguishes it from other structurally related compounds [43] [44].

Enantiomeric forms of beta-Caryophyllene alcohol differ in their optical activity, with the naturally occurring form showing specific optical rotation values. The presence of multiple stereogenic centers also allows for the existence of diastereomers, which are stereoisomers that are not mirror images of each other. These different stereoisomeric forms can exhibit varying physical properties, such as melting points, solubility, and spectroscopic characteristics.

Research has shown that the stereochemistry of beta-Caryophyllene alcohol plays a crucial role in determining its interactions with biological systems. The specific three-dimensional arrangement of atoms can affect how the molecule binds to receptors or enzymes, potentially leading to different biological responses depending on the stereoisomer involved.

Structural Derivatives (e.g., beta-Caryophyllene Oxide)

Beta-Caryophyllene alcohol belongs to a family of structurally related compounds derived from the parent hydrocarbon beta-Caryophyllene. These derivatives share the basic carbon skeleton but differ in their functional groups and oxidation states. Among these derivatives, beta-Caryophyllene oxide is particularly notable and well-studied.
Beta-Caryophyllene oxide (C₁₅H₂₄O) differs from beta-Caryophyllene alcohol primarily in the nature of the oxygen-containing functional group. While beta-Caryophyllene alcohol contains a tertiary alcohol group, beta-Caryophyllene oxide features an epoxide (oxirane) ring. This structural difference significantly affects the physical properties and reactivity of these compounds.

Table 4: Comparison of beta-Caryophyllene alcohol and beta-Caryophyllene oxide Properties

Propertybeta-Caryophyllene alcoholbeta-Caryophyllene oxide
Molecular FormulaC₁₅H₂₆OC₁₅H₂₄O
Molecular Weight222.37 g/mol220.35 g/mol
CAS Number472-97-91139-30-6
IUPAC Name4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane
Melting Point93-96 °C61-63 °C
Physical AppearanceWhite crystalline solidColorless to pale yellow liquid or crystalline solid
Key Functional GroupTertiary alcoholEpoxide ring

Another important derivative is beta-Caryophyllene alcohol formate (C₁₆H₂₆O₂), which is the formate ester of beta-Caryophyllene alcohol. This compound retains the basic tricyclic structure but has the hydroxyl group converted to a formate ester. The structural modifications in these derivatives lead to differences in their physical properties, chemical reactivity, and potential biological activities.

Table 5: Structural Derivatives of beta-Caryophyllene

DerivativeMolecular FormulaStructural Difference
beta-Caryophyllene alcoholC₁₅H₂₆OBase structure with tertiary alcohol group
beta-Caryophyllene oxideC₁₅H₂₄OContains epoxide (oxirane) ring instead of hydroxyl group
beta-Caryophyllene alcohol formateC₁₆H₂₆O₂Formate ester derivative of beta-Caryophyllene alcohol
beta-CaryophylleneC₁₅H₂₄Parent hydrocarbon without oxygen-containing functional groups

The structural relationship between beta-Caryophyllene alcohol and its derivatives has been extensively studied through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy have been particularly valuable in elucidating the structural differences and similarities among these compounds.

Research has shown that the conversion between beta-Caryophyllene and its derivatives can occur through various chemical reactions. For example, beta-Caryophyllene can undergo hydration to form beta-Caryophyllene alcohol, or epoxidation to form beta-Caryophyllene oxide. These transformations can be achieved through both chemical synthesis and enzymatic processes.

Physical Description

White crystalline solid; Warm moss-like, spicy aroma

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.983-0.989 (20°)

Melting Point

94 - 96 °C

UNII

2192AHI681
9Y50O7OH2E

GHS Hazard Statements

Aggregated GHS information provided by 1374 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 1374 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1374 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

472-97-9

Wikipedia

4,4,8-Trimethyltricyclo(6.3.1.02,5)dodecan-1-ol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-: ACTIVE

Dates

Last modified: 02-18-2024

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